1,3,7-Trichloronaphthalene

概要

説明

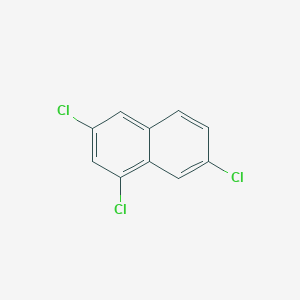

1,3,7-Trichloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of three chlorine atoms attached to the naphthalene ring at positions 1, 3, and 7. Its molecular formula is C10H5Cl3, and it has a molecular weight of 231.51 g/mol

準備方法

1,3,7-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled conditions. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms by chlorine atoms at the desired positions . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.

化学反応の分析

1,3,7-Trichloronaphthalene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated naphthalene derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

1,3,7-Trichloronaphthalene has several notable applications in various fields:

1. Analytical Chemistry

- Reference Standard: It is utilized as a reference standard for identifying and quantifying chlorinated naphthalenes in environmental samples. This application is critical for monitoring environmental pollutants and assessing their concentrations in different matrices .

2. Toxicology and Environmental Studies

- Bioaccumulation Studies: Research has focused on the compound's potential toxicity and bioaccumulation in living organisms. Its interaction with biological systems can lead to significant health effects, particularly liver injury .

- Aryl Hydrocarbon Receptor Interaction: The compound has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in mediating the effects of various environmental pollutants . This interaction can influence gene expression and cellular responses.

3. Medicinal Chemistry

- Potential Therapeutic Agent: Ongoing research is exploring its potential use in developing new therapeutic agents due to its biological activity . However, the health risks associated with its use necessitate careful evaluation.

4. Industrial Applications

- Intermediate in Synthesis: It serves as an intermediate in the production of specialty chemicals and other chlorinated compounds used in various industrial processes .

- Lubricants and Additives: Historically, it has been employed in lubricants and as an additive in various industrial applications due to its chemical stability .

Case Study 1: Environmental Impact Assessment

A study conducted on the presence of this compound in surface waters indicated its persistence and potential for bioaccumulation. The results highlighted the need for regulatory measures to monitor its levels in aquatic environments .

Case Study 2: Toxicological Evaluation

A toxicological evaluation revealed that repeated exposure to this compound could lead to liver injury characterized by symptoms such as jaundice and anorexia. These findings underscore the importance of understanding its health implications when used in industrial settings .

Table 1: Summary of Applications

Table 2: Toxicological Data

作用機序

The mechanism of action of 1,3,7-Trichloronaphthalene involves its interaction with cellular components, leading to various biochemical effects. It can bind to proteins and enzymes, altering their function and potentially leading to toxic effects. The compound’s chlorinated structure allows it to interact with lipid membranes, affecting membrane integrity and function . Molecular targets include enzymes involved in oxidative stress and detoxification pathways.

類似化合物との比較

1,3,7-Trichloronaphthalene can be compared with other chlorinated naphthalenes such as 1,2,4-Trichloronaphthalene and 1,2,3-Trichloronaphthalene. While these compounds share similar structural features, their chemical properties and reactivity can differ due to the positions of the chlorine atoms on the naphthalene ring . For example, 1,2,4-Trichloronaphthalene may exhibit different reactivity in substitution reactions compared to this compound due to the electronic effects of the chlorine atoms.

Similar Compounds

- 1,2,4-Trichloronaphthalene

- 1,2,3-Trichloronaphthalene

- 1,2,5-Trichloronaphthalene

- 1,2,6-Trichloronaphthalene

生物活性

1,3,7-Trichloronaphthalene (TCN) is a chlorinated aromatic hydrocarbon that belongs to the class of polychlorinated naphthalenes. Its unique structure, characterized by three chlorine atoms at the 1, 3, and 7 positions of the naphthalene ring, imparts distinct biological activities and environmental implications. This article explores the biological activity of this compound, including its toxicity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₅Cl₃

- Molecular Weight : Approximately 231.51 g/mol

- Structure : The chlorination pattern affects its reactivity and biological interactions.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects. It disrupts cellular membranes and interferes with enzyme activities, leading to various biological consequences. The compound's ability to generate reactive oxygen species (ROS) contributes to oxidative stress in cells, resulting in damage to cellular components such as DNA and proteins .

The biological activity of TCN can be attributed to several mechanisms:

- Membrane Disruption : TCN interacts with lipid bilayers, altering membrane fluidity and integrity.

- Enzyme Inhibition : It can inhibit various enzymes critical for cellular metabolism.

- Oxidative Stress Induction : The generation of ROS leads to oxidative damage and can trigger apoptotic pathways in affected cells .

Environmental Impact

As a persistent organic pollutant (POP), this compound poses risks not only to human health but also to ecological systems. It has been shown to bioaccumulate in aquatic organisms, raising concerns about its impact on food chains and biodiversity. Studies have documented its presence in surface waters and sediments, highlighting the need for monitoring and regulation .

Case Study 1: Aquatic Toxicity

A study examined the effects of TCN on fish species. Results indicated that exposure led to significant mortality rates and developmental abnormalities in embryos. The study concluded that TCN's toxic effects were linked to its ability to induce oxidative stress and disrupt normal physiological functions .

Case Study 2: Soil Microbial Communities

Another investigation focused on the impact of TCN on soil microbial communities. Findings revealed that TCN exposure altered microbial diversity and function, which could affect soil health and nutrient cycling. This underscores the importance of understanding how chlorinated compounds influence terrestrial ecosystems .

Comparative Analysis with Other Trichloronaphthalenes

The following table summarizes key features of various trichloronaphthalene isomers:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1,2,3-Trichloronaphthalene | C₁₀H₅Cl₃ | Significant cytotoxicity | Used in industrial applications |

| 1,2,4-Trichloronaphthalene | C₁₀H₅Cl₃ | Moderate toxicity | Different reactivity patterns |

| This compound | C₁₀H₅Cl₃ | High cytotoxicity; induces oxidative stress | Persistent organic pollutant |

特性

IUPAC Name |

1,3,7-trichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEUGIGSIREATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204263 | |

| Record name | 1,3,7-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-37-1 | |

| Record name | Naphthalene, 1,3,7-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。